(4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid
Overview
Description
(4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C14H12BF3O3 and its molecular weight is 296.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Boronic acids, including derivatives similar to (4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid, are instrumental in medicinal chemistry. They are pivotal in the synthesis of pharmaceutical compounds due to their unique reactivity. For instance, boronic acids have been utilized in the development of proteasome inhibitors, which are critical for cancer therapy. The research on carbonic anhydrase inhibitors showcases the potential of boronic acids in creating treatments for conditions like glaucoma, obesity, and cancer. The structurally related compounds' ability to interact with biological targets underscores the possible applications of this compound in drug discovery and development (Supuran, 2017).
Environmental and Materials Science
In environmental and materials science, boronic acids are used for sensor development and pollution treatment. For example, boronic acids are key components in creating sensors for detecting glucose levels, which can be applied in diabetes management. The development of a boron-buffered solution culture system for controlled studies of plant boron nutrition illustrates the environmental science application, highlighting how boronic acid derivatives can be utilized in agricultural research to enhance crop growth and resilience (Asad et al., 2004).
Mechanism of Action
Target of Action
The primary target of the compound (4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound, being an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
The this compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (in this case, our compound of interest) transfers a formally nucleophilic organic group from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of a new carbon–carbon bond, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Pharmacokinetics
As an organoboron compound, it is expected to have good stability and be readily prepared
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds . On a molecular level, this involves the transfer of a nucleophilic organic group from boron to palladium .
Properties
IUPAC Name |
[4-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-2-1-3-13(8-11)21-9-10-4-6-12(7-5-10)15(19)20/h1-8,19-20H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZGRQTUNSRWBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=CC(=C2)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584639 | |
Record name | (4-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-03-9 | |
Record name | (4-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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